molecular formula C12H15BN2O2S B13410261 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine

Cat. No.: B13410261
M. Wt: 262.14 g/mol
InChI Key: XBQKZIQSJHFULM-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane group attached to an isothiazolo[4,5-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine typically involves the formation of the isothiazolo[4,5-b]pyridine core followed by the introduction of the dioxaborolane group. One common method involves the reaction of an appropriate isothiazolo[4,5-b]pyridine precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine involves interactions with molecular targets such as enzymes or receptors. The dioxaborolane group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the isothiazolo[4,5-b]pyridine core can interact with specific binding sites, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine is unique due to its combination of the isothiazolo[4,5-b]pyridine core and the dioxaborolane group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15BN2O2S

Molecular Weight

262.14 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-5-6-14-9-7-15-18-10(8)9/h5-7H,1-4H3

InChI Key

XBQKZIQSJHFULM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)C=NS3

Origin of Product

United States

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